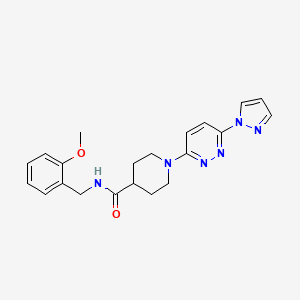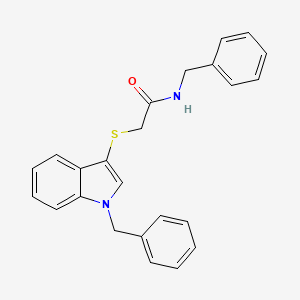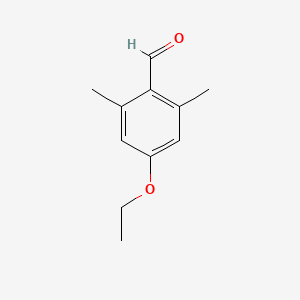
4-Ethoxy-2,6-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethoxy-2,6-dimethylbenzaldehyde” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Ethoxy-2,6-dimethylbenzaldehyde” is 1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Ethoxy-2,6-dimethylbenzaldehyde” has a predicted boiling point of 301.64°C at 760 mmHg . It has a predicted density of 1.02 g/cm³ and a predicted refractive index of n20D 1.53 .
Applications De Recherche Scientifique
Benzaldehyde Derivatives in Natural Product Chemistry
Benzaldehyde derivatives are frequently isolated from natural sources and studied for their potential applications. For instance, several new benzaldehyde derivatives were isolated from mangrove endophytic fungi, suggesting the significance of these compounds in natural product chemistry and potential applications in developing new substances with biological activity (Shao et al., 2009).
Role in Synthetic Chemistry
These compounds are also vital in synthetic chemistry. For example, 4-hydroxy-3,5-dimethylbenzaldehyde is considered a valuable intermediate, especially in drug preparation, indicating the importance of benzaldehyde derivatives in the synthesis of complex molecules (Boldron et al., 2005).
Catalytic Oxidation and Bioinspired Systems
Benzaldehyde derivatives are also involved in catalytic oxidation processes. A bioinspired Cu/neocuproine system demonstrates the selective para-formylation of related compounds, emphasizing their role in developing new catalytic systems for selective oxidation processes (Boldron et al., 2005).
Propriétés
IUPAC Name |
4-ethoxy-2,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPBPWUWHKNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-dimethylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

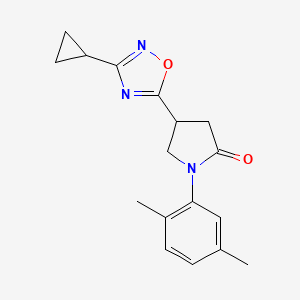
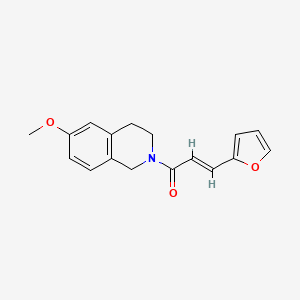
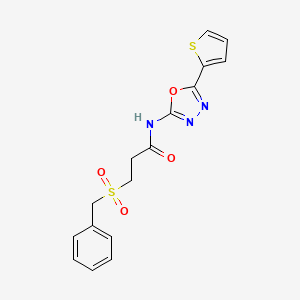
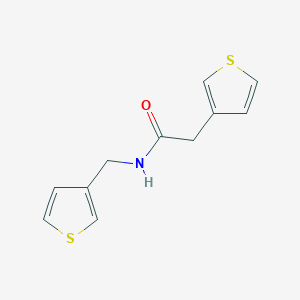
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)
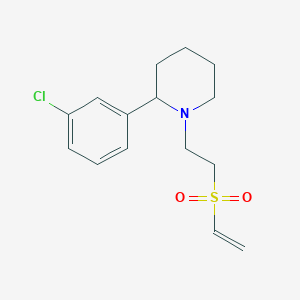
![4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2570776.png)
